butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
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Overview
Description
RU 24969 hemisuccinate is a potent agonist for serotonin receptors, specifically targeting the 5-hydroxytryptamine 1A, 5-hydroxytryptamine 1B, and to a moderate extent, the 5-hydroxytryptamine 2C receptors . This compound is known for its ability to release serotonin and is centrally active following systemic administration . It has a molecular formula of C14H16N2O.0.5C4H6O4 and a molecular weight of 287.34 .
Mechanism of Action
Target of Action
RU 24969 hemisuccinate is a potent and selective agonist at the 5-HT1A and 5-HT1B receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, appetite, sleep, and other important physiological processes.
Mode of Action
RU 24969 hemisuccinate acts as a preferential 5-HT1B agonist , with a Ki of 0.38 nM, but also displays appreciable affinity for the 5-HT1A receptor (Ki=2.5 nM) . As an agonist, it binds to these receptors and mimics the action of serotonin, leading to an increase in the signal transmission of the serotonin pathway.
Biochemical Pathways
The primary biochemical pathway affected by RU 24969 hemisuccinate is the serotonin pathway . By acting as an agonist at the 5-HT1A and 5-HT1B receptors, it enhances the signaling in this pathway . The downstream effects of this enhanced signaling can vary widely, depending on the specific physiological context and the other signaling pathways that interact with the serotonin pathway.
Pharmacokinetics
It is known to be centrally active following systemic administration , suggesting that it is able to cross the blood-brain barrier and exert its effects directly on the central nervous system.
Result of Action
RU 24969 hemisuccinate has been found to decrease fluid consumption and increase forward locomotion . These behavioral responses are thought to result from its action on the 5-HT1A and 5-HT1B receptors and the subsequent enhancement of serotonin signaling.
Biochemical Analysis
Biochemical Properties
RU 24969 hemisuccinate interacts with the 5-HT1A and 5-HT1B receptors . It is a potent agonist for these receptors, with an ED50 of 236 nM . The interaction with these receptors is believed to be responsible for its locomotor-activating effects .
Cellular Effects
RU 24969 hemisuccinate has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with the 5-HT1A and 5-HT1B receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of RU 24969 hemisuccinate involves its binding interactions with the 5-HT1A and 5-HT1B receptors . As a potent agonist for these receptors, it can influence enzyme activation and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of RU 24969 hemisuccinate can change over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of RU 24969 hemisuccinate can vary with different dosages . At doses of 2.5 and 5.0 mg/kg, the drug increased the motor activity of rats . Doses ranging from 0.62 to 2.5 mg/kg significantly reduced unpunished responding in a test of conditioned suppression of drinking .
Metabolic Pathways
It is known to interact with the 5-HT1A and 5-HT1B receptors, which could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
Given its interaction with the 5-HT1A and 5-HT1B receptors, it may interact with transporters or binding proteins associated with these receptors .
Subcellular Localization
Given its interaction with the 5-HT1A and 5-HT1B receptors, it is likely to be found in locations where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RU 24969 hemisuccinate involves the reaction of 5-methoxy-3-(1,2,5,6-tetrahydro-4-pyridinyl)-1H-indole with hemisuccinic acid . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or water, with the product being purified through high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Industrial Production Methods: Industrial production of RU 24969 hemisuccinate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is stored under desiccated conditions at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: RU 24969 hemisuccinate primarily undergoes substitution reactions due to the presence of the indole ring and the pyridinyl group . It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as halogens or alkylating agents under mild conditions.
Oxidation Reactions: May involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often use reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indole derivatives .
Scientific Research Applications
RU 24969 hemisuccinate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hemisuccinate
- 5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Uniqueness: RU 24969 hemisuccinate is unique due to its high affinity for both the 5-hydroxytryptamine 1A and 5-hydroxytryptamine 1B receptors, as well as its moderate affinity for the 5-hydroxytryptamine 2C receptor . This broad receptor profile makes it a valuable tool in serotonin research and distinguishes it from other similar compounds .
Properties
CAS No. |
66611-27-6 |
---|---|
Molecular Formula |
C18H22N2O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C14H16N2O.C4H6O4/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;5-3(6)1-2-4(7)8/h2-4,8-9,15-16H,5-7H2,1H3;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
AFNQSRYIQUAMNM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O |
Synonyms |
5-Methoxy-3-(1,2,5,6-tetrahydro-4-pyridinyl)-1H-indole hemisuccinate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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